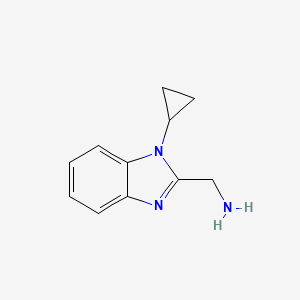

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine

Description

(1-Cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine is a benzimidazole-derived compound featuring a cyclopropyl substituent at the 1-position of the benzodiazole ring and a methanamine group at the 2-position (CAS: 1094220-55-9) . Its molecular formula is C10H12N3, with a molecular weight of 174.22 g/mol (free base). The compound is frequently utilized as a building block in medicinal chemistry due to the benzimidazole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Synthetically, it is prepared via cyclization reactions involving substituted benzoyl chlorides or acids with cyclopropylamine derivatives, followed by purification using techniques like X-ray crystallography (supported by SHELX software) .

Properties

IUPAC Name |

(1-cyclopropylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPWQIPSPAAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A common method to prepare benzimidazole derivatives is the condensation of o-phenylenediamine or its substituted analogs with carboxylic acids, aldehydes, or nitriles, followed by cyclization. For this compound, the key intermediate is often a 2-substituted o-phenylenediamine or a related precursor.

- Starting materials: o-phenylenediamine or 2-aminobenzonitrile derivatives.

- Cyclization agents: Strong acids such as hydrochloric acid or polyphosphoric acid (PPA).

- Conditions: Elevated temperatures (80–150 °C) under reflux or sealed tube conditions to promote ring closure.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the N-1 position can be introduced either before or after benzimidazole ring formation:

- N-alkylation approach: The benzimidazole nitrogen is alkylated with cyclopropyl halides (e.g., cyclopropyl bromide or iodide) under basic conditions.

- Direct cyclopropylamine condensation: Cyclopropylamine can be used as a nucleophile in the cyclization step, reacting with o-aminobenzonitrile derivatives to form the benzimidazole ring bearing the cyclopropyl substituent directly.

Installation of the Methanamine Group at C-2

The methanamine substituent at the C-2 position is generally introduced via reduction or substitution reactions:

- Reduction of nitrile: Starting from a 2-cyanobenzimidazole intermediate, reduction with lithium aluminum hydride (LiAlH4) or borane reagents converts the nitrile to the corresponding aminomethyl group.

- Substitution of halomethyl derivatives: Alternatively, halomethyl benzimidazole intermediates can be treated with ammonia or amines to substitute the halogen with an amino group.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | o-aminobenzonitrile + cyclopropylamine, HCl, heat | Formation of 1-cyclopropylbenzimidazole core |

| 2 | Reduction | LiAlH4 or NaBH4 | Conversion of nitrile to methanamine |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure product |

Industrial and Research Findings

Continuous Flow Synthesis

Recent industrial methods employ continuous flow reactors to improve the efficiency and scalability of benzimidazole derivatives synthesis. Continuous flow allows better temperature control and reaction time optimization, leading to higher yields and purity.

- Catalysts: Use of palladium or platinum catalysts in some steps enhances selectivity, especially in N-alkylation or cross-coupling reactions.

- Purification: Techniques such as recrystallization and column chromatography are standard for obtaining analytically pure compounds.

Reaction Optimization Data

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 80–150 °C | Higher temperatures favor cyclization |

| Acid concentration | 1–6 M HCl or PPA | Strong acids promote ring closure |

| Reaction time | 2–24 hours | Longer times increase conversion |

| Reducing agent | LiAlH4 (1.5 equiv) | Efficient nitrile to amine conversion |

Research Publications

- Cyclization of 2-aminobenzonitrile with cyclopropylamine under acidic conditions yields the benzimidazole core with the cyclopropyl substituent at N-1.

- Reduction of the nitrile group to methanamine is efficiently achieved with LiAlH4, providing the target compound in moderate to high yields.

- The use of continuous flow reactors in industrial settings has been reported to increase throughput and reproducibility.

Comparative Analysis with Related Compounds

| Compound | Key Difference | Preparation Note |

|---|---|---|

| (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine | Cyclopropyl at N-1, methanamine at C-2 | Requires cyclopropylamine in cyclization |

| 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline | Additional fluoro and methyl substituents | More complex multi-step synthesis involving halogenation |

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new synthetic methodologies and reaction mechanisms.

Biological Research

This compound has been investigated for its potential biological activities. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which may lead to modulation of their activity .

Medicinal Chemistry

Due to its structural similarity to other bioactive benzimidazole derivatives, this compound is being explored as a potential therapeutic agent. Its pharmacological properties could make it suitable for treating various medical conditions, although further research is needed to elucidate its efficacy and safety .

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties, including polymers and dyes. Its stability and reactivity contribute to its value in various industrial applications .

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Benzimidazole derivatives with methanamine substituents at the 2-position are structurally diverse. Key analogs and their distinguishing features are discussed below:

Structural and Physicochemical Comparisons

Table 1: Comparative Analysis of Benzimidazole Methanamine Derivatives

Biological Activity

Overview

(1-Cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine, with the CAS number 1094220-55-9, is a compound that belongs to the class of benzimidazole derivatives. Its molecular formula is C11H13N3, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is synthesized through the cyclization of suitable precursors, often involving the reaction of 1-cyclopropyl-1H-benzimidazole with formaldehyde and ammonium chloride under acidic conditions. The synthesis typically occurs in solvents such as ethanol or methanol at elevated temperatures.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 187.24 g/mol |

| CAS Number | 1094220-55-9 |

| Molecular Formula | C11H13N3 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including HL60 (human leukemia) and HCT116 (colon cancer) cells. The observed IC50 values range from low nanomolar to micromolar concentrations, indicating strong antiproliferative effects .

Table: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 0.008 | Inhibition of cell cycle progression |

| HCT116 | 0.013 | Induction of apoptosis |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as kinases and enzymes involved in cellular signaling pathways. This interaction may lead to modulation of critical processes like cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Line Studies : Another research effort focused on evaluating the anticancer properties against various cell lines. The findings indicated that this compound could effectively induce apoptosis in cancer cells through a caspase-dependent pathway .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Question

- Chromatography : HPLC (C18 column, 0.1% TFA in H₂O/ACN) for purity ≥95% .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm cyclopropane (δ 0.8–1.2 ppm) and methanamine (δ 3.2–3.5 ppm) groups .

- Mass Spectrometry : High-resolution MS (ESI+) for exact mass validation (theoretical [M+H]⁺: ~230.13 g/mol) .

How can computational tools aid in retrosynthetic planning or predicting biological targets?

Advanced Research Question

- Retrosynthesis : AI platforms (e.g., PubChem’s retrosynthesis module) propose routes using known benzodiazole and cyclopropane precursors .

- Docking Studies : Molecular dynamics (AutoDock Vina) to predict interactions with CNS targets (e.g., serotonin receptors) due to structural similarity to known bioactive amines .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Refer to SDS guidelines for amine derivatives—avoid inhalation; use fume hoods and nitrile gloves .

- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation of the methanamine group .

- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

How do structural analogs of this compound expand its application in medicinal chemistry?

Basic Research Question

Analog modifications (e.g., halogenation at benzodiazole C5 or N-alkylation) enhance:

- Bioavailability : LogP optimization via methyl/ethoxy substitutions (e.g., Enamine Ltd’s catalog compounds) .

- Target Selectivity : Triazole or indole hybrids (see PubChem entries) improve affinity for kinase or GPCR targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.